

Application Notes and Protocols: Synthesis of Celecoxib and its Derivatives

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Compound of Interest

Compound Name: 2-Acetylphenanthrene

Cat. No.: B184642

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Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID) to treat pain and inflammation.^{[1][2]} The synthesis of derivatives of celecoxib is a significant area of research for the development of new therapeutic agents with improved efficacy, selectivity, or reduced side effects.^{[3][4]} This document outlines the established synthetic routes to celecoxib and its derivatives.

It is important to note that a direct synthetic pathway for celecoxib derivatives using **2-acetylphenanthrene** as a starting material is not described in the reviewed literature. The standard and most widely reported synthesis begins with p-methylacetophenone. Following the synthesis of the core celecoxib molecule, various derivatives can be generated through modification of its structure.

Part 1: Synthesis of the Core Celecoxib Molecule

The synthesis of celecoxib is a well-established process that involves two primary steps: the Claisen condensation to form a 1,3-dione intermediate, followed by a cyclization reaction with a substituted hydrazine to form the pyrazole ring.^[5]

Experimental Protocol: Synthesis of Celecoxib

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

This step involves the Claisen condensation of p-methylacetophenone with an ethyl trifluoroacetate.

- Reagents:p-methylacetophenone, ethyl trifluoroacetate, sodium methoxide, toluene, hydrochloric acid.
- Procedure:
 - To a mixture of sodium methoxide in toluene, add a mixture of 4-methylacetophenone and ethyl trifluoroacetate at 35-40°C.[6]
 - Stir the reaction mixture at 75°C for 4 hours.[6]
 - Cool the mixture to 25-30°C and add water and aqueous HCl (20%) and stir for 30 minutes.[6]
 - Separate the layers and extract the aqueous layer with toluene.[6]
 - Combine the organic layers and remove the solvent by distillation under vacuum to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[6]

Step 2: Synthesis of Celecoxib

This step involves the condensation of the 1,3-dione intermediate with 4-sulfamoylphenylhydrazine hydrochloride.

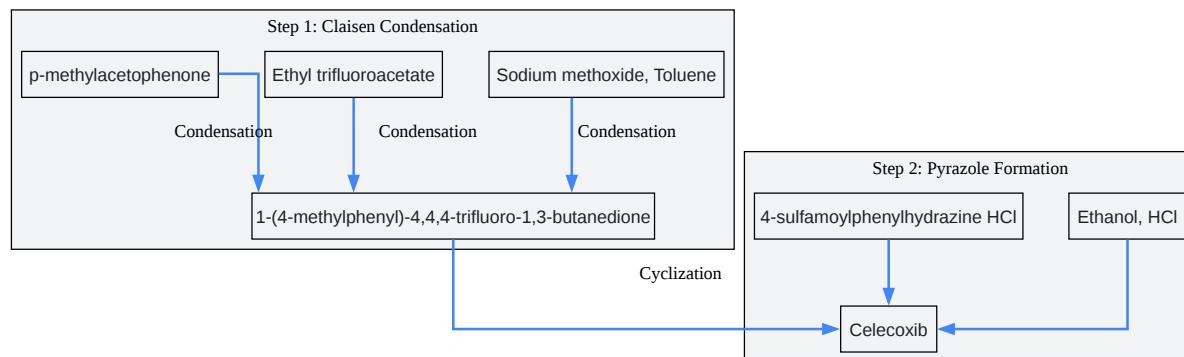
- Reagents: 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulfamoylphenylhydrazine hydrochloride, ethanol, hydrochloric acid.
- Procedure:
 - Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel.[7]
 - Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[7]
 - Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[7]

- Monitor the reaction by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and reduce the volume under vacuum.
- The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane to yield pure celecoxib.^[7]

Quantitative Data for Celecoxib Synthesis

Step	Starting Materials	Product	Yield	Reference
1	p-methylacetophenone, ethyl trifluoroacetate	1-(4-methylphenyl)-4,4-trifluoro-1,3-butanedione	86-96%	[2]
2	1-(4-methylphenyl)-4,4-trifluoro-1,3-butanedione, 4-sulfamoylphenylhydrazine HCl	Celecoxib	Not specified	[5] [7]

Synthetic Workflow for Celecoxib



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Caption: General synthetic scheme for Celecoxib.

Part 2: Synthesis of Celecoxib Derivatives

A common strategy for creating celecoxib derivatives is to modify the sulfonamide moiety of the parent molecule.

Synthesis of N-substituted Celecoxib Derivatives

One approach involves the synthesis of sulfonylthiourea and 4-thiazolidinone derivatives of celecoxib.^{[8][9]}

Experimental Protocol: Synthesis of N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (1a-e)

- Reagents: Celecoxib, substituted isothiocyanates, anhydrous K₂CO₃, dry acetone.
- Procedure:

- Prepare a mixture of celecoxib and anhydrous K₂CO₃ in dry acetone.
- Add the appropriate substituted isothiocyanate to the mixture.
- The resulting mixture is stirred, and the progress of the reaction is monitored.
- Upon completion, the product is isolated and purified.

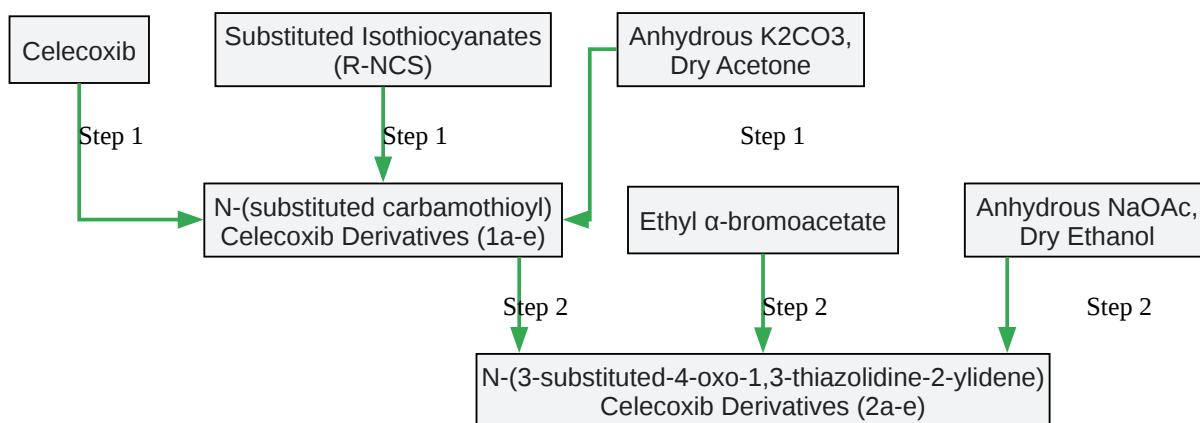
Experimental Protocol: Synthesis of N-(3-substituted-4-oxo-1,3-thiazolidine-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide derivatives (2a-e)

- Reagents: N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (1a-e), ethyl α -bromoacetate, anhydrous sodium acetate, dry ethanol.^[8]
- Procedure:
 - Reflux a mixture of the appropriate sulfonylthiourea (1a-e), ethyl α -bromoacetate, and anhydrous sodium acetate in dry ethanol.^[8]
 - The reaction is monitored for completion.
 - The final product is isolated and purified.^[8]

Quantitative Data for Celecoxib Derivative Synthesis

Compound Series	Starting Material	Reagents	Product	Reference
1a-e	Celecoxib	Substituted isothiocyanates, K ₂ CO ₃ , acetone	N-(substituted carbamothioyl) celecoxib derivatives	[8][9]
2a-e	1a-e	Ethyl α-bromoacetate, NaOAc, ethanol	N-(3-substituted-4-oxo-1,3-thiazolidine-2-ylidene) celecoxib derivatives	[8][9]

Synthetic Workflow for Celecoxib Derivatives



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Caption: Synthesis of Celecoxib derivatives.

Conclusion

The synthesis of celecoxib is a robust process starting from readily available materials. Furthermore, the celecoxib scaffold, particularly the sulfonamide group, provides a versatile handle for the synthesis of a variety of derivatives. The protocols outlined above provide a foundation for researchers and drug development professionals to explore the synthesis of novel celecoxib analogues for the investigation of their therapeutic potential.

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